2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole
Overview
Description
Difluoromethylation is a field of research that has benefited from the invention of multiple difluoromethylation reagents . It involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . Chloromethylation is a chemical reaction of aromatic rings with formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid, to form chloromethyl arenes .
Synthesis Analysis
The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Molecular Structure Analysis
The [3+2] cycloaddition (32CA) reaction between difluoromethyl diazomethane (DFDAM) and 3-ylideneoxindole (3YOI) has been studied using molecular electron density theory .Chemical Reactions Analysis
Examples of electrophilic, nucleophilic, radical, and cross-coupling methods have appeared to construct C (sp3)–CF2H bonds . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .Physical And Chemical Properties Analysis
All matter has physical and chemical properties. Physical properties are characteristics that scientists can measure without changing the composition of the sample under study, such as mass, color, and volume .Scientific Research Applications
Corrosion Inhibition
- Corrosion Inhibition of Mild Steel: 2,5-disubstituted 1,3,4-thiadiazoles, a class including compounds similar to 2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole, have been studied as corrosion inhibitors for mild steel. These compounds showed good inhibition properties in hydrochloric acid solutions, as investigated using AC impedance techniques and quantum chemical parameters (Bentiss et al., 2007).
Computational Studies
- Quantum Chemical and Molecular Dynamics Simulations: Research has been conducted on the corrosion inhibition performances of thiadiazole derivatives against iron corrosion, using density functional theory calculations and molecular dynamics simulations. This provides insights into the interactions between these compounds and metal surfaces (Kaya et al., 2016).
Structural Analysis
- Structural and Electronic Properties: Studies have focused on the crystal and molecular structure of thiadiazole derivatives, including spectroscopic techniques and single-crystal X-ray diffraction. These studies provide valuable insights into the structural and electronic properties of these compounds, which could have applications in areas like material science (Kerru et al., 2019).
Antimicrobial Activities
- Antibacterial and Antifungal Activities: Research has been conducted on the synthesis of thiadiazoles and their antimicrobial properties. Some compounds, especially those with electron-withdrawing functional groups, exhibited modest antibacterial and antifungal activities in vitro (Gopalakrishnan et al., 2008).
Fungicidal Activity
- Fungicidal Properties: Some thiadiazole derivatives have been prepared as potential fungicides and evaluated for their activity against rice sheath blight, a major disease in rice. These compounds demonstrated significant fungicidal activity, showing potential for agricultural applications (Chen et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3ClF2N2S/c5-1-2-8-9-4(10-2)3(6)7/h3H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPZIASWSPEGCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NN=C(S1)C(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3ClF2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-(difluoromethyl)-1,3,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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